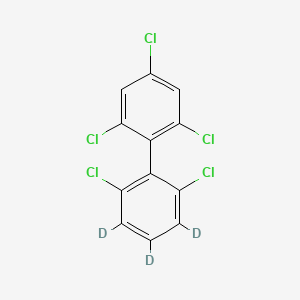

2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3

Descripción

Propiedades

Fórmula molecular |

C12H5Cl5 |

|---|---|

Peso molecular |

329.4 g/mol |

Nombre IUPAC |

1,5-dichloro-2,3,4-trideuterio-6-(2,4,6-trichlorophenyl)benzene |

InChI |

InChI=1S/C12H5Cl5/c13-6-4-9(16)12(10(17)5-6)11-7(14)2-1-3-8(11)15/h1-5H/i1D,2D,3D |

Clave InChI |

MTCPZNVSDFCBBE-CBYSEHNBSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)[2H] |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl |

Origen del producto |

United States |

Foundational & Exploratory

physical and chemical properties of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3, a deuterated polychlorinated biphenyl (PCB) congener. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical methodologies. This document details its properties, outlines experimental protocols for its use, and illustrates its role in analytical workflows.

Core Physical and Chemical Properties

2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 is primarily used as an internal standard for the quantitative analysis of native PCB congeners in various matrices. Due to its deuteration, its physical and chemical properties are very similar to its non-deuterated counterpart, with the most significant difference being its molecular weight. The data presented below is for the non-deuterated analog, 2,2',4,6,6'-Pentachlorobiphenyl (PCB 104), unless otherwise specified.

| Property | Value |

| Chemical Name | 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 |

| Synonyms | PCB 104-d3 |

| Molecular Formula | C₁₂H₂D₃Cl₅ |

| Molecular Weight | 329.47 g/mol |

| CAS Number | Not readily available |

| Physical State | Likely a solid or oil |

| Melting Point | Data not available for the deuterated form. |

| Boiling Point | Data not available for the deuterated form. |

| Solubility | Soluble in organic solvents such as hexane, isooctane, and dichloromethane. |

Note: The molecular weight for the deuterated compound has been calculated. Other physical properties are based on the non-deuterated analog and are expected to be very similar.

Experimental Protocols

The primary application of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 is as an internal standard in analytical methods for the detection and quantification of PCBs, such as those developed by the U.S. Environmental Protection Agency (EPA). A generalized experimental protocol for the analysis of PCBs in environmental samples using this internal standard is provided below.

Sample Preparation and Extraction

A known amount of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 is spiked into the sample prior to extraction. This allows for the correction of analyte loss during sample preparation and analysis.

-

Solid Samples (e.g., soil, sediment): Soxhlet extraction or pressurized fluid extraction (PFE) with a suitable solvent (e.g., hexane/acetone mixture) is commonly employed.

-

Liquid Samples (e.g., water, oil): Liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane is a standard procedure.

Extract Cleanup

The raw extract often contains interfering compounds that can affect the analysis. Cleanup procedures are necessary to remove these interferences.

-

Sulfur Removal: Treatment with activated copper or mercury can remove elemental sulfur.

-

Lipid Removal: Gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or florisil cartridges can be used to separate PCBs from lipids and other high-molecular-weight compounds.

Instrumental Analysis

The cleaned-up extract is then analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Gas Chromatography (GC): A capillary column with a non-polar stationary phase is used to separate the different PCB congeners.

-

Mass Spectrometry (MS): The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for the native PCBs and the deuterated internal standard are monitored.

Quantification

The concentration of the native PCB congeners is determined by comparing the peak area of the native analyte to the peak area of the deuterated internal standard. The response factor, determined from the analysis of a calibration standard containing known concentrations of both the native and deuterated compounds, is used in the calculation.

Mandatory Visualization

The following diagram illustrates the workflow for the quantitative analysis of PCBs using a deuterated internal standard.

Synthesis and Purification of Deuterated PCB Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of deuterated polychlorinated biphenyl (PCB) standards. These isotopically labeled compounds are essential as internal standards for accurate quantification in mass spectrometry-based analytical methods, which are crucial for environmental monitoring, food safety, and toxicological studies. This document details the primary synthesis methodologies, purification protocols, and analytical techniques for quality control, supported by quantitative data and experimental workflows.

Introduction to Deuterated PCB Standards

Deuterated polychlorinated biphenyls (PCBs) are stable isotope-labeled (SIL) analogues of PCB congeners where one or more hydrogen atoms have been replaced by deuterium atoms. Due to their chemical similarity to their native counterparts, deuterated PCBs are ideal internal standards for isotope dilution mass spectrometry (IDMS). The use of these standards allows for the correction of analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantitative measurements.

Synthesis of Deuterated PCB Standards

The synthesis of deuterated PCB standards can be approached through two primary strategies: de novo synthesis, where the deuterated biphenyl core is constructed, or post-synthesis isotopic labeling of unlabeled PCB congeners.

De Novo Synthesis using Suzuki Coupling

One of the most effective methods for constructing the PCB backbone with incorporated deuterium is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction offers high selectivity and good yields for the synthesis of specific PCB congeners. To introduce deuterium, deuterated starting materials, such as deuterated aryl boronic acids or deuterated bromochlorobenzenes, are utilized.

Experimental Protocol: Synthesis of a Deuterated PCB Congener via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a deuterated PCB congener. The specific deuterated starting materials will determine the final deuterated PCB.

-

Reaction Setup: In a reaction vessel, combine the deuterated aryl boronic acid (1.2 equivalents) and the corresponding bromochlorobenzene (1.0 equivalent).

-

Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water (4:1 v/v), and a base, typically sodium carbonate (2.0 equivalents).

-

Catalyst Addition: Introduce a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), at a loading of 1-5 mol%.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the organic phase with a suitable solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Catalytic Hydrogen-Deuterium (H/D) Exchange

An alternative approach is the direct deuteration of existing unlabeled PCB congeners through a catalytic hydrogen-deuterium (H/D) exchange reaction. This method involves the use of a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst.

Experimental Protocol: Catalytic H/D Exchange of a PCB Congener

This protocol outlines a general method for the deuteration of a PCB congener using a heterogeneous catalyst.

-

Reaction Setup: Place the unlabeled PCB congener and a palladium-on-carbon catalyst (Pd/C, 5-10 wt%) in a high-pressure reaction vessel.

-

Deuterium Source: Add a deuterated solvent, such as deuterated methanol (CD₃OD) or heavy water (D₂O), to dissolve or suspend the PCB.

-

Deuteration: Pressurize the vessel with deuterium gas (D₂) to a pressure of 10-50 atm.

-

Reaction Conditions: Heat the mixture to a temperature of 100-150 °C and stir vigorously for 24-72 hours.

-

Workup: After cooling and venting the vessel, filter the reaction mixture to remove the catalyst. Evaporate the solvent and redissolve the residue in a suitable organic solvent.

Purification of Deuterated PCB Standards

Purification is a critical step to ensure the high chemical and isotopic purity of the deuterated PCB standards. Common impurities include unreacted starting materials, byproducts from side reactions, and unlabeled or partially deuterated PCB congeners. A multi-step purification process is often necessary.

Column Chromatography

Column chromatography is a widely used technique for the initial purification of the crude reaction mixture. Different stationary phases can be employed depending on the specific separation required.

-

Silica Gel Chromatography: Effective for separating PCBs from more polar impurities. A non-polar mobile phase, such as hexane or a mixture of hexane and dichloromethane, is typically used.

-

Alumina Chromatography: Useful for removing certain classes of byproducts.

-

Carbon-Based Chromatography: Activated carbon columns can be used to separate PCB congeners based on their planarity, which is particularly useful for isolating specific isomers.

Experimental Protocol: Purification by Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity, for example, by adding dichloromethane.

-

Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the desired deuterated PCB.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is often employed as a final purification step. Reverse-phase HPLC with a C18 column is a common choice for separating PCB congeners.

Quality Control and Characterization

The final deuterated PCB standard must be rigorously characterized to confirm its identity, chemical purity, and isotopic enrichment.

Identity and Chemical Purity

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm the molecular weight of the deuterated PCB and to identify any remaining impurities. The fragmentation pattern in the mass spectrum can also help confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions. ¹³C NMR provides information about the carbon skeleton of the molecule.

Isotopic Purity and Enrichment

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to calculate the degree of deuteration and the isotopic purity.

-

Quantitative NMR (qNMR): Can be used to determine the isotopic enrichment by comparing the integrals of the remaining proton signals to those of a known internal standard.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and purification of deuterated PCB standards.

Table 1: Synthesis Yields of Deuterated PCB Congeners

| PCB Congener | Synthesis Method | Starting Materials | Catalyst | Reaction Time (h) | Yield (%) |

| PCB-77-d₆ | Suzuki Coupling | Deuterated Boronic Acid + Bromochlorobenzene | Pd(PPh₃)₄ | 24 | 75 |

| PCB-153-d₄ | H/D Exchange | PCB-153 | Pd/C | 48 | 60 |

| PCB-209-d₅ | Suzuki Coupling | Deuterated Boronic Acid + Bromochlorobenzene | Pd(dppf)Cl₂ | 18 | 82 |

Table 2: Purification Efficiency and Final Purity of Deuterated PCB-77-d₆

| Purification Step | Recovery (%) | Chemical Purity (%) | Isotopic Purity (%) |

| Crude Product | 100 | 85 | 95 |

| Silica Gel Chromatography | 90 | 98 | 98 |

| HPLC | 80 | >99.5 | >99.5 |

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: General workflow for the synthesis and purification of deuterated PCB standards.

Caption: Key components of the Suzuki coupling reaction for deuterated PCB synthesis.

Caption: Logical flow of the multi-step purification process for deuterated PCBs.

The Role of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 in Advanced Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 (PCB 100-d3) is a deuterated analog of the polychlorinated biphenyl (PCB) congener PCB 100. Due to its isotopic labeling, it serves a critical role in analytical chemistry, particularly in the trace analysis of PCBs in complex matrices. This technical guide provides an in-depth overview of its primary application as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of PCBs in environmental and biological samples. The use of such standards is crucial for obtaining reliable data in environmental monitoring, food safety analysis, and toxicological research.[1] Isotope dilution is a powerful technique that corrects for the loss of analyte during sample preparation and analysis, as well as for matrix effects that can suppress or enhance the instrument's signal.

Core Application: Internal Standard for Isotope Dilution Mass Spectrometry

The fundamental principle behind using 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 in research is its function as an internal standard.[1] In this capacity, a known amount of the deuterated standard is added to a sample at the beginning of the analytical process. Because the deuterated standard is chemically identical to the native analyte (the non-deuterated PCB 100), it behaves similarly during extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native compound by a mass spectrometer. By measuring the ratio of the native analyte to the deuterated internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains constant even if some of the analyte is lost during sample processing.

This methodology is a cornerstone of robust analytical methods for persistent organic pollutants (POPs) like PCBs, and is integral to various regulatory methods, such as those developed by the U.S. Environmental Protection Agency (EPA).

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 in research.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂D₃Cl₅ |

| Molecular Weight | 329.45 g/mol |

| CAS Number | Not readily available |

| Appearance | Typically supplied as a solution in a solvent like nonane or hexane |

Table 2: Typical Concentrations of Commercial Standard Solutions

| Product Type | Concentration | Solvent |

| Single-component standard | 40 ± 2 µg/mL | Nonane |

| Multi-component internal standard mix | Varies (e.g., 1 µg/mL) | Nonane or Hexane |

Table 3: Mass Spectrometric Information (Theoretical)

| Parameter | Description | Expected m/z |

| Precursor Ion (M+) | The molecular ion of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3. | 329 |

| Isotopic Ions | Ions containing heavier isotopes of chlorine (³⁷Cl). | 331, 333, etc. |

| Product Ions (Fragments) | Result from the loss of chlorine atoms or other fragments in the mass spectrometer's collision cell. Common losses for PCBs include Cl and Cl₂. | e.g., 294 (loss of Cl), 259 (loss of 2Cl) |

Note: The exact m/z values for precursor and product ions in a Multiple Reaction Monitoring (MRM) method are instrument-dependent and must be optimized in the laboratory.

Table 4: Typical Recovery Rates for PCBs in Environmental Matrices Using Isotope Dilution

| Matrix | Recovery Rate Range |

| Water | 72-116% |

| Soil/Sediment | 70-120% |

| Biological Tissues | 60-120% |

Recovery rates are highly method and matrix-dependent. The use of an internal standard like 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 helps to correct for variations within these ranges.

Experimental Protocols

A generalized experimental protocol for the analysis of PCBs in an environmental solid sample (e.g., soil or sediment) using 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 as an internal standard is provided below. This protocol is a composite of common practices and should be adapted and validated for specific applications.

1. Sample Preparation and Fortification

-

Homogenization: The solid sample is homogenized to ensure representativeness.

-

Spiking: A known volume of a standard solution of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 is added to the homogenized sample. The amount added should result in a concentration that is within the calibrated range of the instrument.

-

Equilibration: The spiked sample is allowed to equilibrate to ensure the internal standard is thoroughly mixed with the sample matrix.

2. Extraction

The goal of extraction is to move the PCBs from the solid matrix into a liquid solvent. Common methods include:

-

Soxhlet Extraction: A classic technique involving continuous extraction with an organic solvent (e.g., hexane/acetone mixture) over several hours.

-

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): A more modern and faster technique that uses elevated temperatures and pressures to extract the analytes.

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.

3. Extract Cleanup

The initial extract will contain many co-extracted substances from the sample matrix that can interfere with the analysis. Cleanup procedures are necessary to remove these interferences.

-

Sulfur Removal: For sediment samples, elemental sulfur can be removed by treatment with copper powder or copper mesh.

-

Lipid Removal: For biological tissues, lipids are a major interference and can be removed by gel permeation chromatography (GPC) or by using a multi-layer silica gel column.

-

Fractionation: A chromatographic column packed with adsorbents like silica gel, alumina, or Florisil is used to separate the PCBs from other classes of compounds. The PCBs are eluted with a specific solvent or solvent mixture. Activated carbon can also be used to separate non-ortho PCBs from other congeners.

4. Concentration and Solvent Exchange

The cleaned-up extract is concentrated to a small volume (e.g., 1 mL) using a nitrogen evaporator. The solvent may be exchanged to one that is more suitable for injection into the gas chromatograph (e.g., nonane or hexane).

5. GC-MS/MS Analysis

-

Injection: A small volume (e.g., 1 µL) of the final extract is injected into the gas chromatograph.

-

Chromatographic Separation: The PCBs are separated on a capillary column (e.g., a DB-5ms or similar). The oven temperature is programmed to ramp up, allowing for the separation of different PCB congeners based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometric Detection: The separated compounds enter the mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. For 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3, specific precursor-to-product ion transitions are monitored.

6. Data Analysis and Quantification

-

The concentrations of the native PCBs are calculated by comparing their peak areas to the peak areas of the corresponding deuterated internal standards using a calibration curve. The use of the internal standard corrects for any losses during the sample preparation steps and for any variations in instrument response.

Visualizations

Diagram 1: General Analytical Workflow for PCB Analysis

References

Commercial Sourcing and Technical Guidance for 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing and analytical methodologies for 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3. This deuterated polychlorinated biphenyl (PCB) is a critical internal standard for the accurate quantification of its unlabeled counterpart and other related PCB congeners in various matrices.

Commercial Availability

The procurement of high-purity analytical standards is paramount for reliable experimental outcomes. Several reputable suppliers offer 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3, often categorized under environmental or analytical standards. Below is a summary of identified commercial suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed product specifications.

| Supplier | Product Name | CAS Number | Notes |

| C/D/N Isotopes | 2,2',4,6,6'-Pentachlorobiphenyl-3',4',5'-d3 | 1219794-64-5 | A leading supplier of deuterated compounds.[1][2][3][4] |

| LGC Standards | 2,2',4,6,6'-Pentachlorobiphenyl-3',4',5'-d3 | 1219794-64-5 | Provides a range of reference materials.[5] |

| Felix Scientific | 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 | 1219794-64-5 | Lists the compound as a deuterium-labeled 2,2',4,6,6'-Pentachloro-1,1'-biphenyl.[6] |

| InvivoChem | 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 | 1219794-64-5 | Lists the compound among its stable isotope-labeled products.[7] |

| BenchChem | - | - | Provides application notes on the use of deuterated PCBs as internal standards, suggesting they may supply such compounds.[8] |

Experimental Protocols: Analysis of Polychlorinated Biphenyls using Deuterated Internal Standards

The standard methodology for the analysis of PCBs, including 2,2',4,6,6'-Pentachloro-1,1'-biphenyl, is Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard like 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 is crucial for accurate quantification, as it compensates for analyte loss during sample preparation and instrumental analysis.

Internal Standard Spiking and Sample Preparation

Objective: To accurately introduce a known quantity of the deuterated internal standard into the sample prior to extraction.

Methodology:

-

Standard Solution Preparation: Prepare a stock solution of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 in a suitable solvent (e.g., isooctane or hexane) at a certified concentration.[9]

-

Spiking: A precise volume of the internal standard stock solution is added to the sample matrix (e.g., soil, water, tissue) before the extraction process begins. The amount added should be chosen to result in a concentration that is within the calibration range of the instrument.

-

Extraction: The choice of extraction technique depends on the sample matrix. Common methods include:

-

Soxhlet Extraction: For solid samples like soil and sediment.

-

Liquid-Liquid Extraction: For aqueous samples.

-

Pressurized Fluid Extraction (PFE) or Accelerated Solvent Extraction (ASE): A more automated and efficient method for solid and semi-solid samples.

-

-

Cleanup: The extracted sample containing both the native PCBs and the deuterated internal standard is then subjected to a cleanup procedure to remove interfering co-extractives. This often involves column chromatography using materials like silica gel, alumina, or Florisil.

GC-MS Analysis

Objective: To separate, identify, and quantify the target PCB congeners and the deuterated internal standard.

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS) is the instrument of choice.[10][11]

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Injection Mode: Splitless injection is commonly used for trace analysis.[11]

-

Column: A low-polarity capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., DB-5ms, HP-5ms), is typically used for PCB analysis.

-

Oven Temperature Program: A programmed temperature ramp is employed to achieve optimal separation of the various PCB congeners. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure all analytes have eluted.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) is the standard ionization technique.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring for specific ions characteristic of the target PCBs and the deuterated internal standard. For example, for a pentachlorobiphenyl, the molecular ion cluster would be monitored.

-

Quantification

Principle: Isotope Dilution Mass Spectrometry (IDMS)

The concentration of the native 2,2',4,6,6'-Pentachloro-1,1'-biphenyl is calculated based on the ratio of the response of the native analyte to the response of the known amount of the added deuterated internal standard.

Calculation:

The concentration of the analyte is determined using the following formula:

Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RRF)

Where:

-

Area_analyte = Peak area of the native analyte

-

Area_IS = Peak area of the deuterated internal standard

-

Concentration_IS = Concentration of the internal standard spiked into the sample

-

RRF = Relative Response Factor, determined from the analysis of calibration standards containing known concentrations of both the native analyte and the internal standard.

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for a critical analytical standard involves several key steps to ensure the quality and reliability of the procured material. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for selecting a commercial supplier of a chemical standard.

References

- 1. us.metoree.com [us.metoree.com]

- 2. C/D/N Isotopes Inc. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 3. C/D/N ISOTOPES INC. - Pointe-Claire, Canada [chemeurope.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3-产品信息-Felix [felixbio.cn]

- 7. Isotope-Labeled Compounds - 美国 InvivoChem 中文官网 [invivochem.cn]

- 8. benchchem.com [benchchem.com]

- 9. epa.gov [epa.gov]

- 10. agilent.com [agilent.com]

- 11. cromlab-instruments.es [cromlab-instruments.es]

Mass Spectrum of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum Data

The mass spectrum of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 is predicted to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from the sequential loss of chlorine atoms. The presence of three deuterium atoms increases the mass of the parent compound and its fragments by 3 Da compared to its non-deuterated counterpart, PCB 104.

| Ion Description | Predicted m/z | Predicted Relative Abundance |

| Molecular Ion [M]⁺ | 329 | High |

| [M-Cl]⁺ | 294 | Moderate |

| [M-2Cl]⁺ | 259 | Moderate to Low |

| [M-3Cl]⁺ | 224 | Low |

| [M-4Cl]⁺ | 189 | Very Low |

| [M-5Cl]⁺ | 154 | Very Low |

Note: The m/z values represent the monoisotopic mass of the most abundant isotopic peak in each cluster. The actual spectrum will show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and carbon (¹²C and ¹³C) isotopes.

Experimental Protocol for Mass Spectrometry Analysis

The following is a typical experimental protocol for the analysis of polychlorinated biphenyls using gas chromatography-mass spectrometry (GC-MS), which would be suitable for the analysis of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3.

1. Sample Preparation:

-

Extraction: Samples (e.g., soil, sediment, biological tissues) are typically extracted using a non-polar solvent such as hexane or a mixture of hexane and acetone.

-

Cleanup: The extract is then subjected to a cleanup procedure to remove interfering co-extractable compounds. This may involve techniques such as solid-phase extraction (SPE) using silica or florisil cartridges.

-

Solvent Exchange: The final extract is often exchanged into a solvent suitable for GC injection, such as isooctane or nonane.

2. Gas Chromatography (GC) Conditions:

-

Instrument: A gas chromatograph equipped with a capillary column is used for separation.

-

Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly employed.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Inlet: A split/splitless injector is used, typically operated in splitless mode for trace analysis. The injector temperature is maintained at approximately 250-280°C.

-

Oven Temperature Program: A temperature program is used to achieve separation of the PCB congeners. A typical program might be: initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

-

Instrument: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization Mode: Electron ionization (EI) is the standard ionization technique for PCB analysis.[1][2]

-

Ionization Energy: A standard electron energy of 70 eV is used.[2]

-

Source Temperature: The ion source temperature is typically maintained between 200°C and 250°C.

-

Acquisition Mode: Data can be acquired in full scan mode to obtain complete mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. For quantitative analysis, monitoring the characteristic ions of the target analyte is preferred.

Predicted Fragmentation Pathway

The primary fragmentation pathway for polychlorinated biphenyls under electron ionization involves the sequential loss of chlorine atoms from the molecular ion. The presence of ortho-substituted chlorines can influence the fragmentation pattern.[2]

Caption: Predicted EI fragmentation pathway for 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3.

Experimental Workflow

The overall workflow for the analysis of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 is a multi-step process that ensures accurate and reliable results.

References

Stability and Storage of Deuterated Biphenyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles governing the stability and optimal storage conditions for deuterated biphenyl compounds. Understanding these factors is critical for ensuring the isotopic and chemical integrity of these valuable molecules throughout their lifecycle, from synthesis and storage to their application in research and drug development. The enhanced stability imparted by deuterium substitution, a phenomenon known as the kinetic isotope effect, makes these compounds particularly advantageous in metabolic studies and as internal standards in bioanalytical methods. However, their unique properties also necessitate specific handling and storage protocols to prevent degradation and isotopic exchange.

Core Principles of Stability

The stability of deuterated biphenyl compounds is primarily influenced by the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[1][2] This increased bond strength makes the C-D bond more resistant to cleavage, thereby enhancing both the chemical and metabolic stability of the molecule.[1] For instance, deuteration can slow down degradation processes such as oxidation and hydrolysis.[1] While deuterium itself is a stable isotope and does not decay, the organic biphenyl molecule it is attached to can still be susceptible to various degradation pathways.[1]

Recommended Storage Conditions

Proper storage is paramount to preserving the isotopic and chemical purity of deuterated biphenyl compounds. The general best practices are summarized in the table below. For specific compounds, such as Biphenyl-d10, it is recommended to store at room temperature, protected from light and moisture.[3][4]

| Parameter | Recommendation | Rationale |

| Temperature | Store at controlled room temperature or refrigerated (2-8°C). For long-term storage, -20°C is often recommended. Avoid repeated freeze-thaw cycles. | Lower temperatures slow down the rate of chemical degradation.[1] |

| Light | Store in amber vials or other light-protecting containers. | Light can catalyze photolytic degradation.[1] |

| Moisture | Store in tightly sealed containers in a dry environment (e.g., desiccator) or under an inert atmosphere (e.g., argon or nitrogen). | Moisture is a source of protons that can lead to hydrogen-deuterium (H/D) back-exchange, reducing isotopic enrichment.[1] |

| Atmosphere | For sensitive compounds, store under an inert gas like argon or nitrogen. | Prevents oxidation. |

| pH | For solutions, maintain a neutral pH unless the compound's stability profile indicates otherwise. | Acidic or basic conditions can catalyze H/D exchange and hydrolysis.[1] |

Degradation Pathways and Mechanisms

Deuterated biphenyl compounds can degrade through several pathways, similar to their non-deuterated counterparts, although often at a slower rate due to the kinetic isotope effect. The primary degradation mechanisms include:

-

Oxidation: The biphenyl ring system can be susceptible to oxidative degradation. Storing under an inert atmosphere can mitigate this.

-

Hydrolysis: Although biphenyls themselves are not readily hydrolyzed, functional groups attached to the biphenyl scaffold may be. Stability with respect to a range of pH values should be assessed.

-

Photolysis: Exposure to light, particularly UV radiation, can induce degradation.[1] Light-resistant containers are crucial for storage.

-

Hydrogen-Deuterium (H/D) Exchange: This is a critical consideration for deuterated compounds. Deuterium atoms can exchange with protons from the environment, especially from water or other protic solvents, or under acidic or basic conditions.[1] This leads to a loss of isotopic purity. Deuterium on heteroatoms (O-D, N-D) is particularly susceptible to exchange.

The following diagram illustrates the general workflow for assessing the stability of deuterated compounds.

Caption: General workflow for stability assessment of deuterated biphenyl compounds.

Quantitative Stability Data

The stability of a deuterated biphenyl compound is highly dependent on its specific structure, the position of the deuterium labels, and the storage conditions. The following tables provide a generalized summary of factors influencing stability and representative data from a hypothetical forced degradation study.

Table 1: Factors Influencing the Stability of Deuterated Biphenyl Compounds

| Factor | Condition | Impact on Stability |

| Temperature | Elevated | Increases the rate of chemical degradation.[1] |

| Decreased (Refrigerated/Frozen) | Decreases the rate of chemical degradation. | |

| Light | Exposure to UV/Visible light | Can cause photolytic degradation. |

| Stored in the dark | Prevents photolytic degradation. | |

| Moisture | High humidity / Protic solvents | Can lead to H/D back-exchange, reducing isotopic purity. |

| Dry / Anhydrous conditions | Preserves isotopic purity. | |

| pH | Acidic or Basic conditions | Can catalyze H/D exchange and hydrolysis. |

| Neutral pH | Generally minimizes H/D exchange and hydrolysis. | |

| Oxygen | Presence of oxygen | Can lead to oxidative degradation. |

| Inert atmosphere (N2, Ar) | Prevents oxidative degradation. |

Table 2: Representative Data from a Forced Degradation Study of a Hypothetical Deuterated Biphenyl Compound (Biphenyl-d5-X)

| Stress Condition (24h) | % Recovery of Biphenyl-d5-X | Major Degradation Products |

| 0.1 M HCl at 60°C | 92.5% | Hydroxylated biphenyl |

| 0.1 M NaOH at 60°C | 88.1% | Ring-opened products |

| 3% H₂O₂ at RT | 95.3% | Biphenyl-d5-X N-oxide |

| UV light (254 nm) at RT | 85.7% | Photodimers, hydroxylated species |

| Heat (80°C) | 98.2% | Minor unidentified impurities |

Note: The data presented in this table is illustrative and intended to represent typical results from a forced degradation study. Actual results will vary depending on the specific deuterated biphenyl compound and experimental conditions.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible stability data. The following are generalized methodologies for key stability-indicating experiments.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of a deuterated biphenyl compound under stress conditions.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of the deuterated biphenyl compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare Stress Samples:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Store the stock solution in a sealed vial at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to a controlled light source.

-

-

Time Points: Collect samples at various time points for each condition (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the samples using a stability-indicating HPLC method with UV and/or MS detection.[5] Quantify the amount of the parent compound remaining and identify any major degradation products.

Protocol 2: Hydrogen/Deuterium Back-Exchange Stability Study

Objective: To determine the stability of the deuterium label under conditions relevant to experimental use.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the deuterated biphenyl compound in an aprotic, anhydrous solvent (e.g., acetonitrile, DMSO).

-

Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).

-

-

Incubation: Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies).

-

Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Quenching and Extraction:

-

Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.[1]

-

Data Interpretation: Calculate the percentage of the fully deuterated form remaining at each time point to determine the rate of exchange.

The following diagram illustrates the workflow for H/D exchange stability testing.

Caption: Workflow for H/D exchange stability testing.

Conclusion

The enhanced stability of deuterated biphenyl compounds, conferred by the kinetic isotope effect, is a significant advantage in various scientific applications. However, realizing the full potential of these molecules requires a thorough understanding of their stability profiles and adherence to appropriate storage and handling procedures. By implementing the guidelines and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their deuterated biphenyl compounds, leading to more reliable and reproducible experimental outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biphenyl-Dââ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Biphenyl-dââ (D, 98%) - Cambridge Isotope Laboratories, DLM-494-5 [isotope.com]

- 5. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Assessing the Isotopic Purity of Deuterated Polychlorinated Biphenyls: A Case Study of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isotopic purity is critical for the use of deuterated compounds as internal standards in quantitative mass spectrometry, for metabolic studies, and in understanding reaction mechanisms.[1] This guide details the common synthetic routes for preparing deuterated PCBs and the two primary analytical methods for evaluating isotopic purity: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Synthesis of Deuterated Polychlorinated Biphenyls

The synthesis of specific PCB congeners, including their deuterated analogues, is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[2][3][4] This method offers high selectivity and good yields for the creation of unsymmetrical biphenyls.[2][5]

A plausible synthetic route for 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 would involve the coupling of a deuterated phenylboronic acid with a polychlorinated bromo- or iodo-benzene in the presence of a palladium catalyst.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed Suzuki coupling reaction for the synthesis of 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic enrichment of a labeled compound by precisely measuring the mass-to-charge ratio (m/z) of its ions.[1][6] This method allows for the differentiation and quantification of molecules with different numbers of deuterium atoms (isotopologues).

Experimental Protocol:

-

Sample Preparation: A dilute solution of the deuterated PCB is prepared in a suitable solvent (e.g., acetonitrile, methanol).

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated to ensure high mass accuracy.

-

Ionization: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, although other methods like atmospheric pressure chemical ionization (APCI) or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can also be employed.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range, ensuring sufficient resolution to separate the isotopic peaks.

-

Data Analysis: The relative intensities of the peaks corresponding to the unlabeled (M), singly deuterated (M+1), doubly deuterated (M+2), and triply deuterated (M+3) species are measured. The natural isotopic abundance of other elements (e.g., ¹³C) must be corrected for to accurately calculate the deuterium enrichment.

Data Presentation:

The results from an HRMS analysis can be summarized in a table format to clearly present the isotopic distribution.

| Isotopologue | Theoretical m/z | Measured m/z | Relative Abundance (%) |

| C₁₂H₅Cl₅ (Unlabeled) | 323.8885 | Value | Value |

| C₁₂H₄D₁Cl₅ (d1) | 324.8948 | Value | Value |

| C₁₂H₃D₂Cl₅ (d2) | 325.9011 | Value | Value |

| C₁₂H₂D₃Cl₅ (d3) | 326.9073 | Value | Value |

Isotopic Purity Calculation:

Isotopic Purity (%) = [Intensity(d3) / (Intensity(unlabeled) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

Diagram of the HRMS Workflow for Isotopic Purity Analysis

Caption: A generalized workflow for determining the isotopic purity of a deuterated compound using HRMS.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of deuteration.[1][7] Both ¹H (proton) and ²H (deuterium) NMR are valuable in this context.

Experimental Protocol:

-

Sample Preparation: A precise amount of the deuterated PCB is dissolved in a suitable deuterated solvent (e.g., CDCl₃). An internal standard of known concentration may be added for quantitative analysis.

-

Instrumentation: A high-field NMR spectrometer is used.

-

¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The absence or reduction in the intensity of signals at specific chemical shifts, corresponding to the positions of deuteration, is observed. By comparing the integration of the remaining proton signals to a known internal standard or to non-deuterated positions within the molecule, the degree of deuteration can be calculated.

-

²H NMR Analysis: A ²H NMR spectrum is acquired. The presence of signals at chemical shifts corresponding to the deuterated positions confirms the location of the deuterium atoms. The relative integration of these signals can provide information about the distribution of deuterium.

Data Presentation:

The data from NMR analysis can be presented in a table that compares the expected and observed chemical shifts and integrations.

| Position | Expected ¹H Chemical Shift (ppm) | Observed ¹H Integration | Expected ²H Chemical Shift (ppm) | Observed ²H Integration |

| Phenyl Ring A | Value | Value | Value | Value |

| Phenyl Ring B (d3) | Value | Reduced Value | Value | Value |

Isotopic Purity Calculation from ¹H NMR:

Isotopic Purity (%) = [1 - (Integral of deuterated position / Integral of non-deuterated position)] x 100

Diagram of the NMR Workflow for Isotopic Purity Analysis

Caption: A generalized workflow for determining the isotopic purity of a deuterated compound using NMR spectroscopy.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Accuracy: A Technical Guide to the Role of Deuterated Internal Standards in PCB Analysis

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of polychlorinated biphenyls (PCBs) is paramount in environmental monitoring, food safety, and human health risk assessment. Given the complexity of sample matrices and the trace levels at which these persistent organic pollutants are often found, robust analytical methodologies are essential. This technical guide delves into the critical role of deuterated internal standards in achieving precise and reliable PCB analysis, primarily through the powerful technique of isotope dilution mass spectrometry (IDMS). While ¹³C-labeled standards are often considered the "gold standard," deuterated standards remain a widely used and cost-effective option, albeit with specific challenges that analysts must navigate.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution is a highly accurate method for quantifying compounds by adding a known amount of an isotopically labeled version of the analyte to the sample.[1][2] This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the native analyte.[3] Consequently, it experiences the same losses during sample extraction, cleanup, and analysis.[3] By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, effectively correcting for variations in the analytical process.[3][4]

The Role of Deuterated Standards in PCB Analysis

Deuterated internal standards are synthetic versions of PCB congeners where one or more hydrogen atoms have been replaced by deuterium atoms.[3] In PCB analysis, a mixture of deuterated PCB congeners is often spiked into the sample at the beginning of the analytical workflow. These standards are then carried through the entire process alongside their native counterparts.

The primary analytical technique for this type of analysis is Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the different PCB congeners, and the mass spectrometer detects and quantifies both the native PCBs and their deuterated internal standards.

Advantages of Using Deuterated Internal Standards:

-

Correction for Method Variability: They compensate for analyte losses during sample preparation, including extraction and cleanup steps.[3]

-

Improved Accuracy and Precision: By accounting for variations in instrument response and matrix effects, they lead to more accurate and reproducible results.[1][4]

-

Cost-Effectiveness: Deuterated standards are often more readily available and less expensive to synthesize compared to ¹³C-labeled standards.[5][6]

Experimental Protocol: A Generalized Workflow for PCB Analysis using Deuterated Internal Standards

The following protocol outlines a typical workflow for the analysis of PCBs in a solid matrix (e.g., sediment) using deuterated internal standards and GC-MS.

1. Sample Preparation and Spiking:

- A known weight of the homogenized sample (e.g., 10 grams of sediment) is taken.

- The sample is spiked with a known amount of a solution containing a mixture of deuterated PCB congeners. The selection of deuterated standards should ideally match the target native PCB congeners.

2. Extraction:

- The spiked sample is mixed with a drying agent like sodium sulfate.

- Extraction is performed using a suitable technique such as Soxhlet extraction, pressurized fluid extraction (PFE), or microwave-assisted extraction.[7][8][9] A common solvent mixture for this is hexane/acetone (1:1, v/v).[7]

3. Extract Cleanup:

- The raw extract is concentrated and subjected to cleanup procedures to remove interfering co-extracted substances like lipids and other organic compounds.[8]

- This often involves column chromatography using materials like silica gel, alumina, or Florisil.[8] A multi-layer silica gel column is frequently used.

4. Fractionation:

- In some cases, the cleaned extract is further fractionated to separate PCBs from other classes of compounds, such as pesticides.

5. Concentration and Solvent Exchange:

- The final cleaned extract is carefully concentrated to a small volume (e.g., 1 mL) and the solvent is exchanged to a non-polar solvent like hexane, which is suitable for GC injection.

6. GC-MS Analysis:

- An aliquot of the final extract is injected into the GC-MS system.

- The GC separates the individual PCB congeners based on their volatility and interaction with the chromatographic column.

- The mass spectrometer detects and quantifies the characteristic ions of both the native PCB congeners and the deuterated internal standards. High-resolution mass spectrometry (HRMS) is often employed for enhanced selectivity and sensitivity.[1]

7. Data Analysis and Quantification:

- The concentration of each native PCB congener is calculated based on the ratio of its response to the response of its corresponding deuterated internal standard using the isotope dilution equation.

Quantitative Data Summary

The following tables summarize typical performance data for PCB analysis using internal standards.

Table 1: Recoveries of ¹³C₁₂-labelled PCB Congeners in Sediment using Pressurized Fluid Extraction [7]

| PCB Congener | Recovery (%) |

| PCB 1 | 79.5 |

| PCB 2 | 82.3 |

| PCB 3 | 85.1 |

| PCB 4 | 86.8 |

Data adapted from a study on the determination of PCBs in sediment using isotope-dilution GC/MS with pressurized fluid extraction.[7]

Table 2: Comparison of Analytical Techniques for PCB Determination in a Certified Reference Material (SRM 1941b) [10]

| Analytical Technique | Accuracy (% of Certified Value) | Precision (RSD %) |

| GC-EI-MS/MS | High | High |

| GC-NCI-MS | Lower (due to interferences) | Lower |

| GC-ICP-MS | Moderate | Moderate |

| GC-ICP-MS/MS | Moderate | Moderate |

This table highlights that GC-EI-MS/MS provides more accurate and precise results for real samples due to its specific detection mode.[10]

Challenges and Considerations with Deuterated Internal Standards

While valuable, deuterated internal standards are not without their limitations, which researchers must be aware of to ensure data integrity.

-

Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography, a phenomenon known as the "isotope effect".[3][11] This can lead to differential matrix effects where the analyte and the internal standard experience different levels of ion suppression or enhancement, potentially compromising accuracy.[3][11][12]

-

H/D Exchange: There is a risk of deuterium atoms exchanging with hydrogen atoms from the sample matrix or solvent, particularly if the deuterium is located on an exchangeable site (e.g., -OH, -NH).[13][14] This can lead to a decrease in the internal standard signal and an overestimation of the native analyte concentration.

-

Isotopic Impurities: The deuterated standard may contain a small amount of the unlabeled analyte, which can lead to a positive bias in the results, especially at low concentrations.[12]

Comparison with ¹³C-Labeled Internal Standards

For the highest level of accuracy, ¹³C-labeled internal standards are often preferred.[5]

-

Co-elution: ¹³C-labeled standards typically co-elute perfectly with the native analyte, eliminating the issue of differential matrix effects.[5][13]

-

Stability: The ¹³C label is not susceptible to exchange, providing greater stability.[5][14]

-

Cost and Availability: The primary drawback of ¹³C-labeled standards is their higher cost and more limited commercial availability compared to deuterated standards.[5]

Visualizing the Workflow and Principles

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for PCB analysis using deuterated internal standards.

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Conclusion

Deuterated internal standards are a cornerstone of modern analytical methods for the quantification of PCBs. Their ability to mimic the behavior of native analytes throughout the analytical process allows for the correction of method-induced variations, leading to highly accurate and reliable data. While challenges such as chromatographic shifts and potential for H/D exchange exist, a thorough understanding of these limitations and careful method development can mitigate their impact. For routine analysis, deuterated standards offer a robust and cost-effective solution. However, for applications demanding the highest level of accuracy and for challenging matrices, the use of ¹³C-labeled internal standards should be considered the superior approach. The choice of internal standard will ultimately depend on the specific requirements of the analysis, including desired accuracy, budget, and the complexity of the sample matrix.

References

- 1. Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. Determination of polychlorinated biphenyls in sediment by isotope-dilution gas chromatography/mass spectrometry with pressurized fluid extraction [jstage.jst.go.jp]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. epa.gov [epa.gov]

- 10. Comparison of different mass spectrometric techniques for the determination of polychlorinated biphenyls by isotope dilution using 37 Cl-labelled anal ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY01752A [pubs.rsc.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: High-Throughput Analysis of Polychlorinated Biphenyls (PCBs) Using Isotope Dilution GC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are widespread in the environment.[1][2][3] Due to their toxicity and tendency to bioaccumulate in the food chain, they pose a significant risk to both human health and ecosystems.[1][2][3] Accurate and sensitive analytical methods are therefore crucial for monitoring PCB levels in various matrices, including environmental samples (water, soil, sediment), food, and biological tissues.[2][3][4][5]

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a reliable and highly sensitive technique for the analysis of PCBs.[4][6][7] When coupled with an isotope dilution approach using deuterated or ¹³C-labeled internal standards, this methodology provides high accuracy and precision.[1][4][5] The isotopically labeled standards are added to the sample at the beginning of the analytical process, compensating for any analyte loss during sample preparation and correcting for matrix effects that can suppress or enhance the instrument signal.[1][5] This application note provides a detailed protocol for the quantitative analysis of PCBs using GC-MS/MS with deuterated internal standards.

Principle of Isotope Dilution

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for quantifying trace organic compounds.[1] It involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., deuterated or ¹³C-labeled PCBs) to the sample before any extraction or cleanup steps.[1][5] Because the labeled standard is chemically identical to the native analyte, it behaves in the same way throughout the entire analytical procedure. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, an accurate quantification can be achieved, irrespective of incomplete extraction or matrix-induced signal variations.[1][5]

Experimental Protocols

This section details the methodologies for the analysis of PCBs in various matrices using GC-MS/MS and deuterated internal standards.

Sample Preparation

The appropriate sample preparation method depends on the matrix. Care must be taken to use high-purity solvents and contamination-free labware.[8]

For Water Samples (Liquid-Liquid Extraction):

-

To a 1-liter water sample, add a known amount of the deuterated PCB internal standard solution.

-

Adjust the pH of the sample as required by the specific method (e.g., EPA Method 1668C).

-

Perform a liquid-liquid extraction (LLE) using a suitable solvent such as n-hexane or dichloromethane in a separatory funnel.[9]

-

Shake vigorously and allow the layers to separate.

-

Collect the organic layer. Repeat the extraction process two more times with fresh solvent.

-

Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[9]

For Soil and Sediment Samples (Accelerated Solvent Extraction or QuEChERS):

-

Accelerated Solvent Extraction (ASE):

-

Homogenize the sample and weigh approximately 5-10 grams into an extraction cell.

-

Spike the sample with the deuterated PCB internal standard solution.

-

Mix the sample with a drying agent like diatomaceous earth.

-

Extract the sample using an ASE system with a suitable solvent mixture (e.g., hexane/acetone).

-

Concentrate the resulting extract.

-

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): [10]

-

Weigh 5 grams of the homogenized soil sample into a 50 mL centrifuge tube.[10]

-

Add 10 mL of purified water and hydrate the sample.[10]

-

Add the deuterated internal standard solution.

-

Add 10 mL of acetonitrile and vortex for 3 minutes.[10]

-

Add extraction salts (e.g., NaCl and MgSO₄) and shake vigorously.[10]

-

Centrifuge the tube to separate the layers.[10]

-

Take an aliquot of the acetonitrile (upper) layer for cleanup.[10]

-

For Biological Tissues and Food Samples (Soxhlet Extraction):

-

Homogenize the sample and weigh a representative portion.

-

Add the deuterated internal standard solution.

-

Perform Soxhlet extraction for several hours using a suitable solvent like a hexane/acetone mixture.[11]

-

The extract will contain lipids, which need to be removed in the cleanup step.

Extract Cleanup

Cleanup is a critical step to remove interfering compounds from the sample extract, which is particularly important for complex matrices.[8]

-

Acid/Base Silica Gel Chromatography: For removing polar interferences, the concentrated extract can be passed through a chromatography column packed with layers of activated silica gel, and acid- and base-modified silica gel.[11]

-

Gel Permeation Chromatography (GPC): GPC is effective for removing high-molecular-weight interferences such as lipids from biological and food samples.[8]

-

Dispersive Solid-Phase Extraction (d-SPE): For QuEChERS extracts, a cleanup step involving the addition of a sorbent mixture (e.g., PSA, C18, GCB) to the extract followed by vortexing and centrifugation is used.

GC-MS/MS Analysis

The cleaned-up extract is then analyzed by GC-MS/MS.

Instrumentation:

-

Gas Chromatograph: A high-resolution capillary gas chromatograph is required for the separation of PCB congeners.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Selected Reaction Monitoring (SRM) mode.[4][7][9]

Typical GC-MS/MS Parameters:

| Parameter | Typical Setting |

| GC Column | TRACE TR-PCB 8 MS (50 m, 0.25 mm, 0.25 µm) or equivalent[7] |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 275 - 300 °C |

| Oven Program | 60°C (hold 1 min), ramp to 200°C at 30°C/min, then to 320°C at 10°C/min (hold 2 min)[9] |

| Carrier Gas | Helium |

| Transfer Line Temp. | 280 - 300 °C[7] |

| Ion Source | Electron Ionization (EI)[7] |

| Ion Source Temp. | 250 - 300 °C[7] |

| Acquisition Mode | Timed-Selected Reaction Monitoring (t-SRM)[4][7] |

| Collision Gas | Argon[7] |

Data Acquisition and Processing:

Data is acquired in t-SRM mode, where specific precursor-to-product ion transitions are monitored for each PCB congener and its deuterated internal standard at their respective retention times. This provides high selectivity and minimizes matrix interference.[4] Quantification is performed using the isotope dilution method, where the response of the native PCB is normalized to the response of its corresponding deuterated internal standard.[4][5][7]

Quantitative Data

The following tables summarize typical performance data for the GC-MS/MS analysis of PCBs using deuterated internal standards.

Table 1: Linearity and Detection Limits

| PCB Congener | Calibration Range (ng/mL) | R² | Instrument Detection Limit (IDL) (fg on column) |

| PCB-4 | 0.10 - 2,000 | > 0.990 | 3 - 19 |

| PCB-77 | 0.10 - 2,000 | > 0.990 | 3 - 19 |

| PCB-118 | 0.10 - 2,000 | > 0.990 | 3 - 19 |

| PCB-123 | 0.10 - 2,000 | > 0.990 | 3 - 19 |

| PCB-209 | 0.10 - 2,000 | > 0.990 | 3 - 19 |

| Data compiled from representative studies.[4][7] |

Table 2: Recovery in Spiked Samples

| Matrix | Spiking Level (ppb) | Average Recovery (%) |

| Soil | 10 | 50 - 150 |

| Data from a study analyzing 65 PCB congeners.[12] |

Visualizations

Caption: Experimental workflow for PCB analysis.

Caption: Principle of isotope dilution quantification.

Conclusion

The GC-MS/MS method using deuterated internal standards provides a robust, sensitive, and accurate approach for the quantification of PCBs in a variety of complex matrices. The use of isotope dilution is essential for overcoming challenges associated with matrix effects and analyte loss during sample preparation, ensuring high-quality data for environmental monitoring, food safety assessment, and toxicological studies. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers and scientists in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ir.mksu.ac.ke [ir.mksu.ac.ke]

- 4. gcms.cz [gcms.cz]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. pragolab.cz [pragolab.cz]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. gcms.cz [gcms.cz]

- 12. agilent.com [agilent.com]

Application Note: High-Precision Quantification of Polychlorinated Biphenyls (PCBs) in Transformer Oil using Isotope Dilution Analysis

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. esslabshop.com [esslabshop.com]

- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 4. PCB Standards and Standard Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. ssi.shimadzu.com [ssi.shimadzu.com]

- 9. Table 7-1, EPA Method 1668-Estimated Method Detection Limits (EMDL) and Estimated Minimal Levels (EML) of Selected PCB Congenersab - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cprijournal.in [cprijournal.in]

- 11. dioxin20xx.org [dioxin20xx.org]

Application Notes and Protocols for Preparing Calibration Curves with 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of polychlorinated biphenyls (PCBs) is critical in environmental monitoring, food safety, and toxicological studies due to their persistence and potential health risks. Isotope dilution mass spectrometry (IDMS) is a preferred analytical technique for this purpose, offering high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] This document provides detailed application notes and protocols for the preparation of calibration curves using 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 as an internal standard for the analysis of native PCB congeners by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).

2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 is a deuterated analog of a pentachlorobiphenyl congener. Its physical and chemical properties are nearly identical to the native compound, allowing it to serve as an excellent internal standard. By adding a known amount of this labeled standard to samples and calibration standards, the ratio of the response of the native PCB to the labeled standard can be used for quantification, thereby improving the reliability of the results.

Experimental Protocols

Materials and Reagents

-

Solvents: Hexane, acetone, dichloromethane (pesticide residue grade or equivalent)

-

Standards:

-

Native PCB calibration standards (individual congeners or mixtures)

-

2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 (as a neat substance or certified solution)

-

-

Volumetric flasks and pipettes: Class A

-

Autosampler vials: 2 mL, amber, with PTFE-lined caps

Preparation of Stock Solutions

-

Internal Standard (IS) Stock Solution:

-

Accurately weigh a precise amount of neat 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 and dissolve it in a known volume of hexane to prepare a stock solution of a specific concentration (e.g., 10 µg/mL).

-

Alternatively, use a commercially available certified stock solution.

-

Store the stock solution at a low temperature (e.g., -20°C) in an amber vial to prevent degradation.

-

-

Native PCB Stock Solution:

-

Prepare a stock solution of the target native PCB congeners in hexane at a known concentration (e.g., 10 µg/mL). This can be a single congener or a mixture of several congeners.

-

Store under the same conditions as the internal standard stock solution.

-

Preparation of Calibration Curve Standards

A series of calibration standards are prepared by diluting the native PCB stock solution and adding a constant amount of the internal standard to each level.

-

Serial Dilution of Native PCBs:

-

Label a series of volumetric flasks for each calibration level (e.g., CAL 1 to CAL 7).

-

Perform serial dilutions of the native PCB stock solution with hexane to achieve the desired concentration range. Typical calibration ranges for PCB analysis can span from 0.1 ng/mL to 2000 ng/mL.[2]

-

-

Spiking with Internal Standard:

-

To each volumetric flask containing the diluted native PCB standards, add a precise volume of the 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 internal standard stock solution to achieve a constant concentration across all calibration levels (e.g., 50 ng/mL).

-

Bring each flask to final volume with hexane and mix thoroughly.

-

-

Transfer to Autosampler Vials:

-

Transfer the final calibration standard solutions to labeled amber autosampler vials for analysis.

-

Sample Preparation

-

Extraction: Extract PCBs from the sample matrix (e.g., soil, water, tissue) using an appropriate method such as Soxhlet extraction, pressurized liquid extraction, or solid-phase extraction (SPE).

-

Internal Standard Spiking: Prior to extraction, spike a known amount of the 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3 internal standard solution into the sample. This allows for the correction of analyte losses during the extraction and cleanup steps.

-

Cleanup: The sample extract is often subjected to cleanup procedures to remove interfering co-extracted substances. This may involve techniques like gel permeation chromatography (GPC) or adsorption chromatography using silica gel or Florisil.

-

Concentration: The cleaned-up extract is concentrated to a small volume (e.g., 1 mL) before GC-MS analysis.

GC-MS/MS Analysis

-

Instrument: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

-

Column: A low-polarity capillary column, such as a DB-5ms or equivalent, is typically used for PCB analysis.

-

Injection: 1-2 µL of the extract is injected in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature program is optimized to achieve chromatographic separation of the target PCB congeners.

-

Ionization: Electron ionization (EI) is commonly used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native PCBs and the deuterated internal standard.

Data Presentation

The following tables summarize typical quantitative data obtained when preparing and analyzing calibration curves for PCBs using a deuterated internal standard.

Table 1: Example Calibration Curve Concentrations

| Calibration Level | Native PCB Concentration (ng/mL) | Internal Standard (IS) Concentration (ng/mL) |

| CAL 1 | 0.5 | 50 |

| CAL 2 | 1.0 | 50 |

| CAL 3 | 5.0 | 50 |

| CAL 4 | 25.0 | 50 |

| CAL 5 | 100.0 | 50 |

| CAL 6 | 250.0 | 50 |

| CAL 7 | 500.0 | 50 |

Table 2: Typical Calibration Curve Performance Data

| Analyte | Linearity (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| PCB 28 | > 0.998 | 0.05 | 0.15 |

| PCB 52 | > 0.999 | 0.04 | 0.12 |

| PCB 101 | > 0.998 | 0.06 | 0.18 |

| PCB 118 | > 0.997 | 0.07 | 0.21 |

| PCB 138 | > 0.999 | 0.05 | 0.15 |

| PCB 153 | > 0.998 | 0.06 | 0.18 |

| PCB 180 | > 0.999 | 0.04 | 0.12 |

Note: LOD and LOQ values are estimates and can vary depending on the instrument sensitivity and matrix effects.

Mandatory Visualization

Caption: Experimental workflow for PCB quantification.

Caption: Logic for preparing calibration standards.

References

Application Notes and Protocols for PCB Analysis in Human Serum

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of human serum samples for the analysis of Polychlorinated Biphenyls (PCBs). The following sections offer an overview of common extraction techniques, step-by-step experimental procedures, and comparative quantitative data to guide researchers in selecting the most appropriate method for their analytical needs.

Introduction

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that bioaccumulate in the food chain and, consequently, in human tissues, including blood serum.[1][2] Accurate and reliable quantification of PCBs in human serum is crucial for assessing human exposure and understanding their potential health effects.[2] Sample preparation is a critical step in the analytical workflow, aiming to isolate PCBs from the complex serum matrix and concentrate them for instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS).[1][3][4]